molecular formula C8H6FN3O B8566680 N-(cyanomethyl)-2-fluoroisonicotinamide

N-(cyanomethyl)-2-fluoroisonicotinamide

Cat. No.: B8566680
M. Wt: 179.15 g/mol
InChI Key: QGTSGQFIEPNMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-2-fluoroisonicotinamide is a useful research compound. Its molecular formula is C8H6FN3O and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

N-(cyanomethyl)-2-fluoropyridine-4-carboxamide

InChI

InChI=1S/C8H6FN3O/c9-7-5-6(1-3-11-7)8(13)12-4-2-10/h1,3,5H,4H2,(H,12,13)

InChI Key

QGTSGQFIEPNMNA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)NCC#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.4 g (0.056 mol) of sodium hydroxide was dissolved in 24 ml of water. 3.6 g (0.017 mol) of aminoacetonitrile sulfate was added to the solution. 30 ml of ether containing 3.0 g (0.017 mol) of 2-fluoroisonicotinoyl chloride was added dropwise to the solution while the temperature was kept below 5° C. The mixture was stirred at room temperature for 2 h to conduct a reaction. Water and ethyl acetate were added to the mixture to conduct extraction. The organic layer was washed with a saturated aqueous common salt solution and dried over anhydrous sodium sulfate. The solvent was distilled. The resulting crude crystalls were recrystallized from a solvent mixture of n-hexane and ethyl acetate to obtain 2.3 g (yield: 75.3%) of white crystal having a melting point of 124° to 125° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75.3%

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